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Compound of Interest

(R)-2-(Aminomethyl)-3-
Compound Name:
methylbutanoic acid

Cat. No.: B152230

This technical guide provides an in-depth overview of (R)-2-(Aminomethyl)-3-methylbutanoic
acid, a chiral B-amino acid derivative of significant interest to researchers, scientists, and
professionals in drug development. This document covers its chemical identity, synthesis,
potential biological activities, and applications, with a focus on data presentation, experimental
protocols, and pathway visualizations.

Chemical Identity and Synonyms

(R)-2-(Aminomethyl)-3-methylbutanoic acid is a non-proteinogenic 3-amino acid. Its
structure is analogous to the proteinogenic amino acid L-valine, with an additional methylene
group in the backbone, classifying it as a -homovaline.

Table 1: Chemical Identifiers and Synonyms
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Identifier

Value

IUPAC Name

(2R)-2-(aminomethyl)-3-methylbutanoic acid

Common Synonyms

(R)-B-Homovaline, (R)-beta-Homovaline

CAS Number

210345-86-1[1]

Molecular Formula

CeH13NO2

Molecular Weight

131.17 g/mol [2]

Protected Analogs

Boc-(R)-2-(aminomethyl)-3-methylbutanoic acid
(CAS: 191664-14-9)[3], Fmoc-(R)-2-
(aminomethyl)-3-methylbutanoic acid (CAS:
501331-02-8)[4]

Physicochemical Properties

Detailed physicochemical data for the free amino acid is not extensively published. However,

based on its structure and data for similar compounds, it is expected to be a white crystalline

solid soluble in water and polar organic solvents.

Table 2: Predicted and Reported Physicochemical Properties

Property Value/information Source
White to off-white powder (for
Appearance --INVALID-LINK--
protected analogs)
N Expected to be soluble in General knowledge of amino
Solubility )
water acids

Optical Rotation

[0]D2° = -21 + 2° (c=1 in DMF)

for Fmoc-protected version

[4]

Synthesis Protocols

An explicit, detailed experimental protocol for the enantioselective synthesis of (R)-2-

(Aminomethyl)-3-methylbutanoic acid is not readily available in peer-reviewed literature.
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However, based on established methods for the asymmetric synthesis of 3-amino acids and
analogs like Pregabalin, a plausible synthetic route can be proposed. One common and
effective approach involves the conjugate addition of a nucleophile to an a,B3-unsaturated ester,
followed by functional group manipulations.

Proposed Experimental Protocol: Asymmetric Synthesis
via Michael Addition

This proposed protocol is based on the well-established Michael addition of a chiral amine to
an a,B-unsaturated ester.

Objective: To synthesize (R)-2-(Aminomethyl)-3-methylbutanoic acid.

Materials:

Methyl 3-methyl-2-butenoate

(R)-(+)-a-Methylbenzylamine

» Di-tert-butyl dicarbonate (Bocz0)

e 10% Palladium on carbon (Pd/C)

 Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

e Methanol (MeOH)

o Ethyl acetate (EtOAC)

o Saturated agueous sodium bicarbonate (NaHCO3)

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

e Hydrogen gas (H2)
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Procedure:
¢ Asymmetric Michael Addition:

o To a solution of methyl 3-methyl-2-butenoate (1.0 eq) in a suitable aprotic solvent (e.g.,
THF or DCM) at 0 °C, add (R)-(+)-a-methylbenzylamine (1.1 eq).

o Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC for the
disappearance of the starting material.

o Upon completion, concentrate the reaction mixture under reduced pressure. The resulting
crude product is the diastereomeric mixture of the Michael adduct. Purify by column
chromatography on silica gel to isolate the desired (R,R)-diastereomer.

» Boc Protection:
o Dissolve the purified Michael adduct (1.0 eq) in a mixture of THF and water.
o Add di-tert-butyl dicarbonate (Bocz0) (1.2 eq) and sodium bicarbonate (2.0 eq).
o Stir the mixture at room temperature overnight.

o Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry
over anhydrous Naz2SOa4, and concentrate under reduced pressure to yield the Boc-
protected intermediate.

e Hydrogenolysis (Removal of Chiral Auxiliary):
o Dissolve the Boc-protected intermediate in methanol.
o Add 10% Pd/C catalyst (10% w/w).

o Subject the mixture to hydrogenation (Hz balloon or Parr shaker) at room temperature until
the reaction is complete (monitored by TLC).

o Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate
to obtain the Boc-protected (3-amino ester.
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o Ester Hydrolysis:

o

Dissolve the Boc-protected [3-amino ester in a mixture of THF and water.

[¢]

Add lithium hydroxide (LIOH) (2.0 eq) and stir at room temperature until the ester is fully
hydrolyzed (monitored by TLC).

[¢]

Acidify the reaction mixture with 1N HCI to pH ~3 and extract with ethyl acetate.

[¢]

Dry the organic layer over anhydrous Na=SOa4 and concentrate to yield the Boc-protected
(R)-2-(aminomethyl)-3-methylbutanoic acid.

o Deprotection:
o Dissolve the Boc-protected acid in dichloromethane (DCM).
o Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 1-2 hours.

o Concentrate the reaction mixture under reduced pressure to remove excess TFA and
DCM.

o The crude product can be purified by recrystallization or ion-exchange chromatography to
yield the final product, (R)-2-(Aminomethyl)-3-methylbutanoic acid.

Diagram of Proposed Synthesis Workflow:

Click to download full resolution via product page

Caption: Proposed workflow for the asymmetric synthesis of (R)-2-(Aminomethyl)-3-
methylbutanoic acid.
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Biological Activity and Potential Applications

(R)-2-(Aminomethyl)-3-methylbutanoic acid is primarily utilized as a chiral building block in
the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Peptide Synthesis

The Fmoc- and Boc-protected derivatives of (R)-3-homovaline are commercially available and
are used in solid-phase peptide synthesis (SPPS). The incorporation of -amino acids into
peptides can confer unique structural properties and increased resistance to enzymatic
degradation.

Drug Development and Neuroprotection

As a GABA (y-aminobutyric acid) analog, (R)-2-(Aminomethyl)-3-methylbutanoic acid and its
derivatives are of interest for their potential to modulate neurotransmitter activity. This is
exemplified by the structural similarity to drugs like Pregabalin ((S)-3-(aminomethyl)-5-
methylhexanoic acid), which is used to treat epilepsy, neuropathic pain, and anxiety.

While specific biological data for the title compound is scarce in public literature, it is
hypothesized to interact with neuronal signaling pathways. The general neuroprotective
mechanisms of 3-amino acids may involve:

o GABA Receptor Modulation: Acting as agonists or antagonists at GABA receptors, thereby
influencing neuronal excitability.

e Enzyme Inhibition: Potentially inhibiting enzymes involved in GABA metabolism.

e lon Channel Interaction: Modulating the function of calcium or other ion channels involved in
neurotransmission.

Diagram of Potential Neuromodulatory Signaling:
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Caption: Hypothesized interaction points of (R)-2-(Aminomethyl)-3-methylbutanoic acid in a

GABAergic synapse.
Spectroscopic Data
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Comprehensive, publicly available spectroscopic data (NMR, IR, MS) for the free form of (R)-2-
(Aminomethyl)-3-methylbutanoic acid is limited. Data for related compounds and its
protected forms can be found in various chemical supplier databases and platforms like
PubChem. Researchers synthesizing this compound would need to perform full
characterization.

Table 3: Expected Spectroscopic Features

Spectroscopy Expected Features

Signals corresponding to the isobutyl group

(doublet and multiplet), methylene protons

1H NMR . . _
adjacent to the amine, and the methine proton
at the chiral center.
Resonances for the carboxyl carbon, the two

13C NMR chiral carbons, the aminomethyl carbon, and the
carbons of the isobutyl group.
Characteristic absorptions for N-H stretching

IR (amine), O-H stretching (carboxylic acid), C=0
stretching (carboxylic acid), and C-H stretching.
A molecular ion peak corresponding to its

Mass Spec molecular weight (131.17) and characteristic
fragmentation patterns.

Conclusion

(R)-2-(Aminomethyl)-3-methylbutanoic acid is a valuable chiral building block with significant
potential in pharmaceutical research and development. Its structural similarity to known
neuroactive compounds suggests it as a promising scaffold for the design of novel
therapeutics, particularly for neurological disorders. While detailed biological studies and
optimized, documented synthesis protocols are still emerging, the foundational knowledge
presented in this guide provides a strong basis for further investigation and application of this
compound by researchers and drug development professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (R)-2-(aminomethyl)-3-methylbutanoicacid - Advanced Biochemicals
[advancedbiochemicals.com]

2. (R)-2-(aMinoMethyl)-3-Methylbutanoic acid | 210345-86-1 [chemicalbook.com]

3. Boc-(R)-2-(aminomethyl)-3-methylbutanoicacid - Advanced Biochemicals
[advancedbiochemicals.com]

4. chemimpex.com [chemimpex.com]

To cite this document: BenchChem. [A Comprehensive Technical Guide to (R)-2-
(Aminomethyl)-3-methylbutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b152230#synonyms-for-r-2-aminomethyl-3-
methylbutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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